molecular formula C20H25NO2S B5529231 4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine

4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine

Cat. No. B5529231
M. Wt: 343.5 g/mol
InChI Key: AKCAAZBJFXSTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine, also known as BDMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BDMP is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Future Directions

Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and safety profile of 4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine. Additionally, given the importance of piperidine derivatives in the pharmaceutical industry , further exploration of the potential pharmacological applications of this compound could be beneficial.

Mechanism of Action

Target of Action

The primary target of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine is the sigma (σ) receptor . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are involved in a variety of biological processes, including the modulation of neurotransmission and the regulation of cell proliferation .

Mode of Action

This compound acts as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . This interaction with its targets leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in changes in neuronal signaling .

Biochemical Pathways

Its role as a monoamine releasing agent suggests that it may influence the pathways involving dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in a variety of physiological processes, including mood regulation, reward, and cognition .

Pharmacokinetics

It has been shown to have acceptable in vitro and in vivo stabilities in the blood pool . Its biodistribution studies in normal Swiss albino mice revealed fast clearance of this compound from blood and the other normal organs .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in modulating the levels of multiple neurotransmitters . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and genetic factors that may affect the expression or function of sigma receptors . .

Biochemical Analysis

Biochemical Properties

4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine has been found to interact with sigma (σ) receptors . These receptors are proteins that are involved in various biochemical reactions within the body. The nature of these interactions is characterized by high binding affinity .

Cellular Effects

In studies involving human ductal breast carcinoma (T47D) cells and breast adenocarcinoma-bearing BALB/c mice, this compound has shown to have significant effects on cellular processes . It influences cell function by interacting with sigma (σ) receptors, which play a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with sigma (σ) receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time . The compound has shown acceptable in vitro and in vivo stabilities in the blood pool .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown a relatively high tumor uptake at 30 min post-injection (p.i.) that reaches to 1.57±0.24 even after 240 min p.i .

Metabolic Pathways

Its interaction with sigma (σ) receptors suggests it may influence metabolic flux or metabolite levels .

Transport and Distribution

Its interaction with sigma (σ) receptors suggests it may have effects on its localization or accumulation .

Subcellular Localization

Its interaction with sigma (σ) receptors suggests it may be directed to specific compartments or organelles .

properties

IUPAC Name

4-benzyl-1-(3,4-dimethylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-16-8-9-20(14-17(16)2)24(22,23)21-12-10-19(11-13-21)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCAAZBJFXSTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.